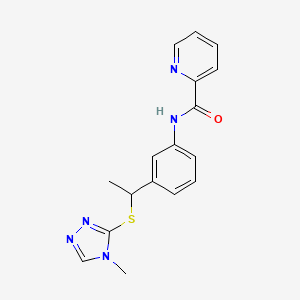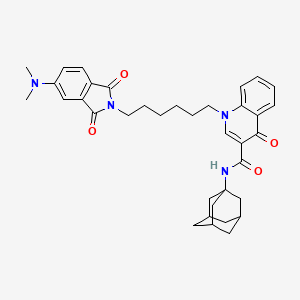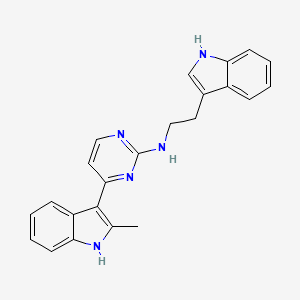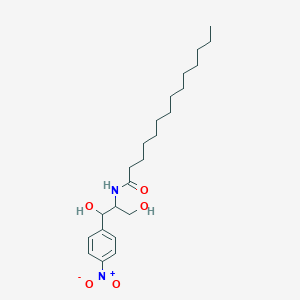![molecular formula C30H59NO15 B11932335 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11932335.png)
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a complex organic compound characterized by a long chain of ethoxy groups terminated with a propanoic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid typically involves a multi-step process:
Initial Formation of Ethoxy Chain: The synthesis begins with the formation of the ethoxy chain through a series of etherification reactions. Each step involves the reaction of an alcohol with an ethylene oxide under basic conditions to extend the chain.
Introduction of the Propanoic Acid Group: The terminal ethoxy group is then converted to a propanoic acid group through a series of oxidation and carboxylation reactions.
Protection and Deprotection Steps: The 2-methylpropan-2-yl group is introduced as a protecting group for the amino functionality, which is later deprotected to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions is crucial to manage the complexity of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the terminal propanoic acid group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ethoxy chain, potentially breaking ether bonds and reducing the chain length.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Shorter ethoxy chains, alcohols.
Substitution: Functionalized ethoxy derivatives.
科学研究应用
Chemistry
The compound’s extensive ethoxy chain makes it a valuable building block in organic synthesis, particularly in the design of polymers and surfactants.
Biology
In biological research, the compound can be used as a linker or spacer in the synthesis of complex biomolecules, facilitating the study of protein-ligand interactions.
Medicine
The compound’s unique structure allows for its use in drug delivery systems, where the ethoxy chain can enhance solubility and bioavailability of therapeutic agents.
Industry
In industrial applications, the compound can be used as a surfactant or emulsifier, improving the stability and performance of various formulations.
作用机制
The compound exerts its effects primarily through its ability to interact with various molecular targets via its ethoxy chain and terminal functional groups. The ethoxy chain can engage in hydrogen bonding and van der Waals interactions, while the propanoic acid group can participate in ionic interactions. These interactions facilitate the compound’s role as a linker, spacer, or solubilizing agent in various applications.
相似化合物的比较
Similar Compounds
Polyethylene glycol: Similar in having ethoxy chains but lacks the terminal propanoic acid group.
Polypropylene glycol: Similar structure but with propylene oxide units instead of ethylene oxide.
Ethylenediaminetetraacetic acid (EDTA): Contains multiple ethoxy groups but with a different core structure.
属性
分子式 |
C30H59NO15 |
|---|---|
分子量 |
673.8 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C30H59NO15/c1-30(2,3)46-29(34)31-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-45-26-24-43-22-20-41-18-16-39-14-12-37-10-8-35-6-4-28(32)33/h4-27H2,1-3H3,(H,31,34)(H,32,33) |
InChI 键 |
NCGXALBHNZPORF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol](/img/structure/B11932269.png)




![4-[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]butyl 5-[[3-[(S)-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxycarbonylamino]-phenylmethyl]phenoxy]methyl]-1-methylpyrazole-3-carboxylate](/img/structure/B11932279.png)


![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B11932292.png)

![2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate](/img/structure/B11932315.png)



